

# Technical Guide: 1-Bromo-3-(bromomethyl)-2-fluorobenzene (CAS 149947-16-0)

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## Compound of Interest

Compound Name: 1-Bromo-3-(bromomethyl)-2-fluorobenzene

Cat. No.: B117381

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromo-3-(bromomethyl)-2-fluorobenzene**, a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical compounds.

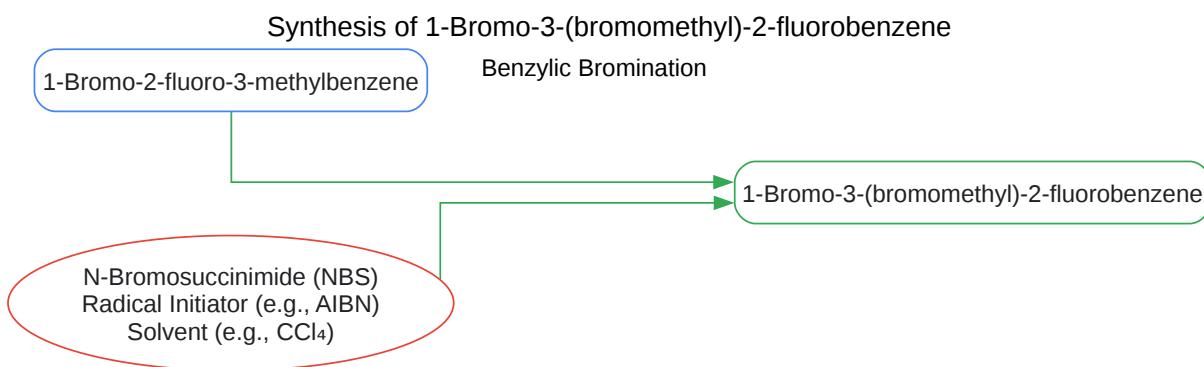
## Chemical and Physical Properties

**1-Bromo-3-(bromomethyl)-2-fluorobenzene** is a halogenated aromatic compound valued for its utility as a synthetic intermediate.<sup>[1]</sup> The presence of bromo, bromomethyl, and fluoro substituents provides multiple reaction sites for constructing complex molecular architectures.

Property	Value	Source
CAS Number	149947-16-0	<a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> Br <sub>2</sub> F	<a href="#">[2]</a>
Molecular Weight	267.92 g/mol	<a href="#">[2]</a>
IUPAC Name	1-bromo-3-(bromomethyl)-2-fluorobenzene	
Synonyms	3-Bromo-2-fluorobenzyl bromide	<a href="#">[2]</a>
Physical Form	Solid	
Purity	Typically ≥97%	
Storage Temperature	Refrigerator (2-8 °C)	

## Synthesis

The primary route for the synthesis of **1-Bromo-3-(bromomethyl)-2-fluorobenzene** involves the radical bromination of the benzylic methyl group of a suitable precursor, such as 1-bromo-2-fluoro-3-methylbenzene. This reaction, often a variation of the Wohl-Ziegler reaction, typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or is initiated by light.[\[3\]](#)[\[4\]](#)



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Caption: Synthetic pathway for **1-Bromo-3-(bromomethyl)-2-fluorobenzene**.

## Experimental Protocol: Synthesis of **1-Bromo-3-(bromomethyl)-2-fluorobenzene** (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of the analogous compound, 1-bromo-3-(bromomethyl)-2-chlorobenzene.[\[3\]](#)

### Materials:

- 1-Bromo-2-fluoro-3-methylbenzene
- N-Bromosuccinimide (NBS)
- 2,2'-Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride ( $CCl_4$ ) or a safer alternative solvent
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium sulfite solution
- Brine
- Anhydrous magnesium sulfate
- Diethyl ether or other suitable extraction solvent

### Procedure:

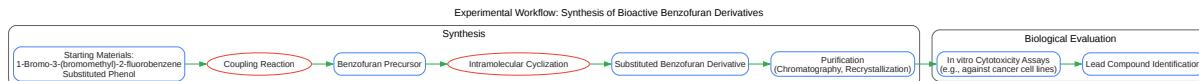
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-fluoro-3-methylbenzene in carbon tetrachloride.
- Add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN to the solution.

- Heat the reaction mixture to reflux. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting material.
- Upon completion, cool the mixture to room temperature, which should cause the succinimide byproduct to precipitate.
- Filter the mixture to remove the precipitated succinimide and wash the solid with a small amount of cold carbon tetrachloride.
- Combine the filtrate and washings and transfer to a separatory funnel.
- Wash the organic solution sequentially with saturated sodium sulfite solution (to remove any unreacted bromine), deionized water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude product can be further purified by recrystallization or column chromatography on silica gel.

## Applications in Drug Discovery and Development

Halogenated organic compounds, including those containing fluorine and bromine, are of significant interest in medicinal chemistry.<sup>[5]</sup> The incorporation of these halogens can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.<sup>[1]</sup> **1-Bromo-3-(bromomethyl)-2-fluorobenzene** serves as a versatile intermediate in the synthesis of various biologically active molecules.

One notable application is in the synthesis of substituted benzofurans.<sup>[6]</sup> Benzofuran derivatives are known to exhibit a range of biological activities, including anticancer properties.<sup>[6][7]</sup> The reactive bromomethyl group of **1-bromo-3-(bromomethyl)-2-fluorobenzene** allows for its attachment to other molecular scaffolds, leading to the formation of more complex molecules with potential therapeutic value.



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Caption: General workflow for synthesizing and screening benzofuran derivatives.

## Safety and Handling

**1-Bromo-3-(bromomethyl)-2-fluorobenzene** is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard Statement	Description
H314	Causes severe skin burns and eye damage
H318	Causes serious eye damage

Source:[2]

Personal Protective Equipment (PPE):

- Wear protective gloves, clothing, and eye/face protection.
- Work in a well-ventilated area, preferably in a fume hood.

Handling and Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Keep refrigerated at 2-8 °C for long-term storage.

## Conclusion

**1-Bromo-3-(bromomethyl)-2-fluorobenzene** is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds. Its unique combination of reactive functional groups allows for the construction of complex molecular architectures, such as biologically active benzofuran derivatives. Researchers and drug development professionals should handle this compound with care, adhering to strict safety protocols, to leverage its full potential in advancing medicinal chemistry.

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